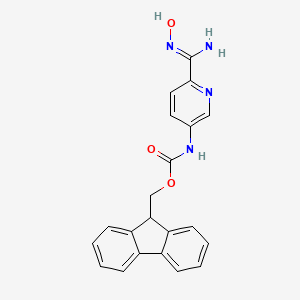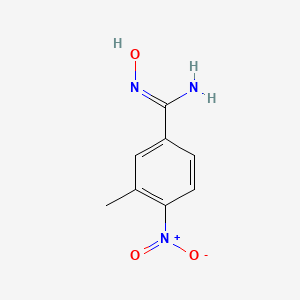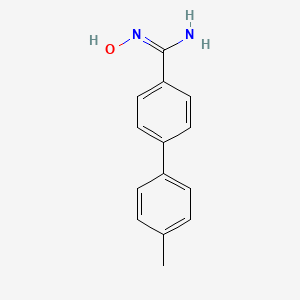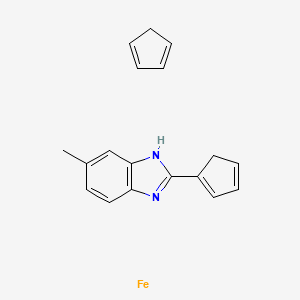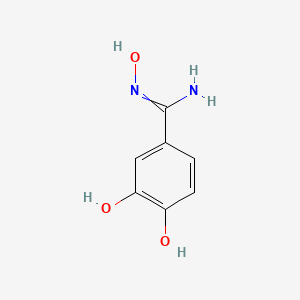
Amidox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidox, also known as 3,4-dihydroxybenzamidoxime, is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is particularly known for its role as an inhibitor of the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. This compound has shown potential in cancer treatment due to its ability to interfere with iron metabolism and inhibit tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidox can be synthesized through the amidoximation process, which involves the conversion of poly(acrylonitrile) to poly(amidoxime). This process typically includes the polymerization of acrylonitrile followed by amidoximation treatment with hydroxylamine (NH2OH) to convert the cyano group (–C≡N) in poly(acrylonitrile) to C(NH2)=NOH . The optimal conditions for this reaction are 60°C for 3 hours with a concentration of 50 g/L of hydroxylamine .
Industrial Production Methods: In industrial settings, the preparation of amidoxime-modified polyacrylonitrile nanofibers involves electrospinning polyacrylonitrile dissolved in dimethylformamide (DMF) at ambient temperature. The polymer solution is electrospun at a positive voltage of 12 kV with a working distance of 15 cm and a flow rate of 0.8 ml/h .
Chemical Reactions Analysis
Types of Reactions: Amidox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxadiazoles.
Reduction: this compound can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal-activated nitriles and catalysts like platinum are employed.
Major Products:
Oxidation: Oxadiazoles
Reduction: Amines
Substitution: Heterocyclic compounds
Scientific Research Applications
Amidox has a wide range of applications in scientific research:
Mechanism of Action
Amidox exerts its effects primarily by inhibiting the enzyme ribonucleotide reductase, which is essential for DNA synthesis. This inhibition disrupts the production of deoxynucleoside triphosphates, thereby hindering cell proliferation. This compound also forms an iron complex, which further contributes to its anticancer activity .
Comparison with Similar Compounds
Amidox is often compared with similar compounds such as didox (3,4-dihydroxybenzohydroxamic acid). Both compounds inhibit ribonucleotide reductase and have antitumor activity. this compound is unique in its ability to form an iron complex, which enhances its cytotoxic effects . Other similar compounds include:
Didox: Another inhibitor of ribonucleotide reductase with similar antitumor properties.
Hydroxyurea: A well-known ribonucleotide reductase inhibitor used in cancer treatment.
Triapine: A potent inhibitor of ribonucleotide reductase with applications in chemotherapy.
This compound stands out due to its dual mechanism of action involving both enzyme inhibition and iron complex formation, making it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
N',3,4-trihydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAASNKBYBFGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
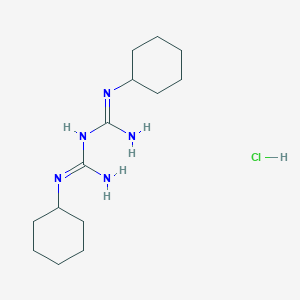
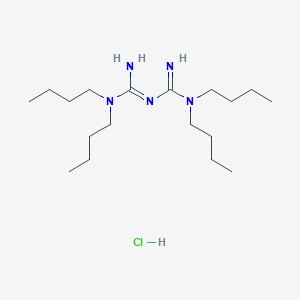
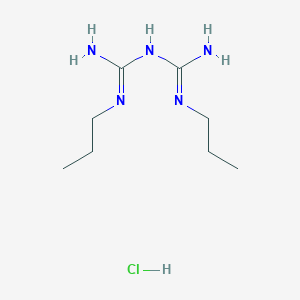
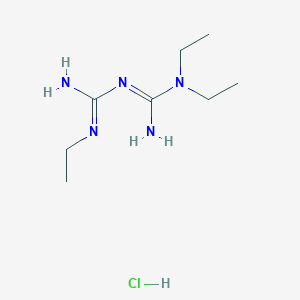
![[N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045782.png)
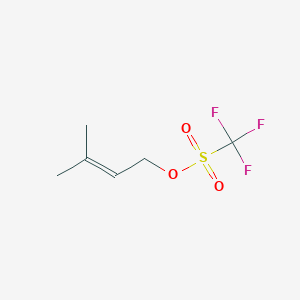
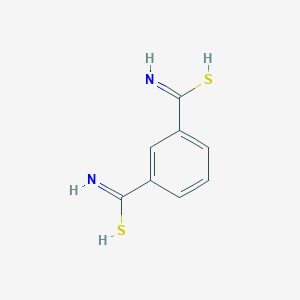
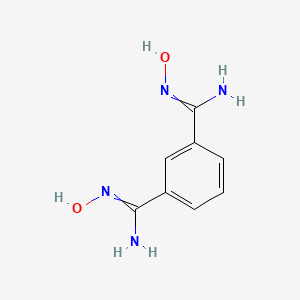
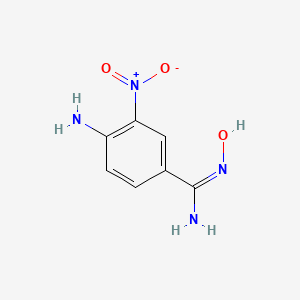
![Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate](/img/structure/B8045818.png)
